molecular formula C19H19Br2NO B4916107 2,6-Bis(3-bromophenyl)-3,5-dimethylpiperidin-4-one

2,6-Bis(3-bromophenyl)-3,5-dimethylpiperidin-4-one

Cat. No.: B4916107
M. Wt: 437.2 g/mol
InChI Key: QLAGUGWBFPPFDV-UHFFFAOYSA-N
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Description

2,6-Bis(3-bromophenyl)-3,5-dimethylpiperidin-4-one is a synthetic organic compound that belongs to the class of piperidinones It is characterized by the presence of two bromophenyl groups attached to the piperidinone ring, along with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(3-bromophenyl)-3,5-dimethylpiperidin-4-one typically involves the reaction of 3-bromobenzaldehyde with 3,5-dimethylpiperidin-4-one under specific conditions. One common method is the use of a condensation reaction, where the aldehyde and piperidinone are reacted in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(3-bromophenyl)-3,5-dimethylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups or other derivatives.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted piperidinones with various functional groups.

Scientific Research Applications

2,6-Bis(3-bromophenyl)-3,5-dimethylpiperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Bis(3-bromophenyl)-3,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets. The bromophenyl groups may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: A similar compound with a pyridine ring instead of a piperidinone ring.

    2-Bromo-6-methylpyridine: A simpler compound with a single bromophenyl group and a pyridine ring.

Uniqueness

2,6-Bis(3-bromophenyl)-3,5-dimethylpiperidin-4-one is unique due to its specific substitution pattern on the piperidinone ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-bis(3-bromophenyl)-3,5-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Br2NO/c1-11-17(13-5-3-7-15(20)9-13)22-18(12(2)19(11)23)14-6-4-8-16(21)10-14/h3-12,17-18,22H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAGUGWBFPPFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1=O)C)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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